![molecular formula C19H20N2O B6640180 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile acts as a selective agonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. Activation of the D1 receptor leads to an increase in cyclic AMP (cAMP) production, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by this compound has been shown to increase neuronal excitability and enhance synaptic plasticity in the striatum and prefrontal cortex. This leads to improvements in motor function, cognitive function, and emotional regulation. In addition, activation of the D1 receptor has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to the neuroprotective effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise modulation of the D1 receptor signaling pathway. Another advantage is its relatively long half-life, which allows for sustained activation of the D1 receptor. However, one limitation is that this compound has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its effects on other signaling pathways and neurotransmitter systems, such as the glutamate and GABA systems. Furthermore, future studies could investigate the potential of this compound as a neuroprotective agent in various neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile involves the reaction between 2-phenylethylamine and 2-chloro-5-nitrobenzonitrile, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide to yield this compound.
Aplicaciones Científicas De Investigación
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, it has been found to enhance cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c20-13-15-5-7-18(8-6-15)19(22)14-21-11-9-16-3-1-2-4-17(16)10-12-21/h1-8,19,22H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAJAZUNHFYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CC(C3=CC=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.